A Comprehensive Structural and Methodological Guide to Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
A Comprehensive Structural and Methodological Guide to Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Significance of a Constrained Scaffold
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures that offer both metabolic stability and precise conformational control is paramount. Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a seemingly simple building block, embodies these desirable characteristics. Its rigid cyclopropane core introduces a defined three-dimensional geometry into target molecules, a feature widely exploited to enhance biological activity and fine-tune pharmacokinetic properties.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function, coupled with an ethyl ester, makes it a versatile intermediate for peptide synthesis and the construction of complex pharmaceutical agents.[2]
This guide provides an in-depth analysis of this compound's structural features, the methodologies for its characterization, and the underlying scientific principles that govern these analytical choices. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.
Physicochemical Identity
A clear definition of the molecule's fundamental properties is the cornerstone of any rigorous scientific investigation.
| Property | Value | Source |
| IUPAC Name | ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | [3] |
| CAS Number | 107259-05-2 | [3][4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [4] |
| Molecular Weight | 229.27 g/mol | [5] |
| SMILES | CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | [3][4] |
| InChI Key | VBXFYABGAOGXRS-UHFFFAOYSA-N | [4] |
Synthesis and Purification: A Validated Workflow
The most common and reliable synthesis of the title compound involves the N-protection of the corresponding amino acid ester. The choice of the Boc group is strategic; it is stable under a wide range of conditions but can be removed cleanly under acidic conditions, ensuring orthogonality in multi-step syntheses.
Synthetic Protocol: N-Boc Protection
This protocol describes a standard procedure for the protection of an amino ester using Di-tert-butyl dicarbonate (Boc₂O).
Principle: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. A base, such as triethylamine (TEA), is used to neutralize the acidic proton on the nitrogen and the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Dissolution: Dissolve Ethyl 1-aminocyclopropanecarboxylate hydrochloride in a suitable solvent such as Dichloromethane (DCM) or a mixture of Dioxane and water.
-
Base Addition: Cool the solution in an ice bath (0 °C). Add triethylamine (typically 2.2 equivalents) dropwise to the stirred solution. The TEA serves to deprotonate the amine hydrochloride salt, liberating the free amine.
-
Reagent Addition: To the resulting solution, add Di-tert-butyl dicarbonate (Boc₂O, typically 1.1 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amino ester is fully consumed.[6]
-
Work-up:
-
Dilute the reaction mixture with water and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess TEA, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the N-Boc protection synthesis.
Core Structural Analysis
The unequivocal determination of a molecule's structure relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |
| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, showing no coupling. |
| ~1.40 | Multiplet (m) | 2H | Cyclopropane -CH₂- | Diastereotopic methylene protons on the cyclopropane ring. |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons on the terminal methyl group of the ethyl ester, split by the adjacent methylene group. |
| ~1.10 | Multiplet (m) | 2H | Cyclopropane -CH₂- | Diastereotopic methylene protons on the cyclopropane ring. |
| (Variable) | Broad Singlet (br s) | 1H | -NH - | The amide proton signal is often broad and its chemical shift can vary with solvent and concentration. |
¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~173 | C =O (Ester) | Carbonyl carbon of the ethyl ester group. |
| ~155 | C =O (Carbamate) | Carbonyl carbon of the Boc protecting group. |
| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~35 | C (Quaternary) | Quaternary carbon of the cyclopropane ring bonded to N and COOEt. |
| ~28 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |
| ~17 | Cyclopropane -CH₂ - | Methylene carbons of the cyclopropane ring. |
| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl ester. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3400 | N-H Stretch | Amide | A sharp to medium peak indicating the N-H bond of the carbamate. |
| 2980-2930 | C-H Stretch | Alkane (sp³) | Strong absorptions from the C-H bonds in the ethyl and tert-butyl groups. |
| ~1735 | C=O Stretch | Ester | A strong, sharp peak characteristic of the ester carbonyl group. |
| ~1700 | C=O Stretch | Carbamate | A strong, sharp peak for the carbonyl of the Boc group, often slightly lower than the ester.[7] |
| ~1520 | N-H Bend | Amide | A medium intensity peak associated with the bending of the N-H bond.[7] |
| ~1160 | C-O Stretch | Ester/Carbamate | Strong C-O stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Molecular Ion:
-
[M+H]⁺: m/z 230.14
-
[M+Na]⁺: m/z 252.12
-
-
Key Fragmentation Pathways: A primary and highly characteristic fragmentation is the loss of the tert-butyl group or isobutylene, resulting in a significant fragment ion.
-
Loss of C₄H₈ (isobutylene, 56 Da) from [M+H]⁺ → m/z 174
-
Loss of the entire Boc group (100 Da) from [M+H]⁺ → m/z 130
-
X-ray Crystallography
Should a suitable single crystal be obtained, X-ray crystallography offers the most definitive structural proof by providing a three-dimensional map of electron density.[8][9]
Principle: X-rays are diffracted by the ordered array of molecules in a crystal. The resulting diffraction pattern is mathematically analyzed to determine the precise location of each atom in space, yielding accurate bond lengths, bond angles, and torsional angles.[10]
Expected Insights for This Molecule:
-
Conformation: It would reveal the preferred conformation of the flexible ethyl ester and Boc groups relative to the rigid cyclopropane ring.
-
Bond Parameters: Precise measurement of the C-C bond lengths within the strained cyclopropane ring and the geometry of the carbamate and ester groups.
-
Intermolecular Interactions: It would identify any hydrogen bonding (e.g., involving the N-H group and a carbonyl oxygen of a neighboring molecule) or van der Waals interactions that dictate the crystal packing.
Caption: Logical relationships in the structural analysis workflow.
Applications and Significance in Research
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is not merely an academic curiosity; it is a key player in the synthesis of high-value molecules.
-
Constrained Peptidomimetics: The cyclopropane ring serves as a rigid scaffold to mimic peptide turns or to constrain the side chains of amino acids, often leading to enhanced receptor binding affinity and enzymatic stability.
-
Improved Pharmacokinetics: Introducing a cyclopropyl group can block sites of metabolism, thereby increasing the half-life of a drug molecule in the body.[1]
-
Fine-Tuning Polarity: The compact, lipophilic nature of the cyclopropane ring can be used to modulate the overall polarity and membrane permeability of a drug candidate.
Its structural rigidity and predictable reactivity make it an indispensable tool for medicinal chemists aiming to translate a lead compound into a viable drug candidate.
References
- 1. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]
- 2. Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate - Protheragen [protheragen.ai]
- 3. Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate [synhet.com]
- 4. chem-space.com [chem-space.com]
- 5. Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
